4-Amino-6-(3,5-diméthoxyphényl)pyrimidine

Vue d'ensemble

Description

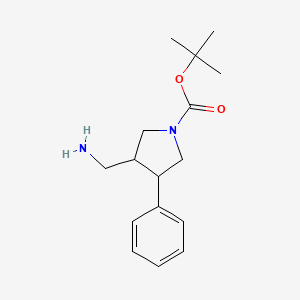

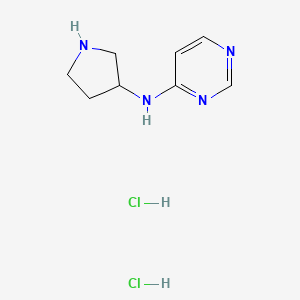

The compound “6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine” is a type of 2-aminopyrimidine . 2-Aminopyrimidine pharmacophores have shown a broad spectrum of biological activities including use against Parkinson’s disease and displaying antibacterial, anti-platelet, antidiabetic, and antitumor properties .

Synthesis Analysis

The synthesis of 2-aminopyrimidine compounds involves the use of chalcones as starting materials . The chalcone (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was prepared as a starting material by a previously reported method . 2-Amino pyrimidine was obtained by a cyclization reaction of this chalcone with guanidine hydrogen chloride in basic solution .Molecular Structure Analysis

In the molecular structure of the compound, the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring . The dihedral angles between the planes of the benzene rings and that of the 2-aminopyrimidine ring are 17.31 (9) and 44.39 (6), respectively .Chemical Reactions Analysis

In the crystal structure of the compound, pairs of N—H dimers enclosing R2 2(8) rings are formed . These dimers are linked into chains along the b-axis direction by pairs of N3—H3A O3 hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.37 . In the crystal structure, the compound forms pairs of N—H dimers enclosing R2 2(8) rings .Applications De Recherche Scientifique

Recherche anticancéreuse

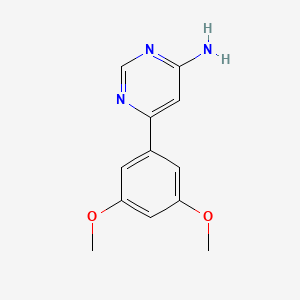

La 4-Amino-6-(3,5-diméthoxyphényl)pyrimidine est prometteuse dans la recherche anticancéreuse en raison de sa similarité structurale avec des composés qui inhibent l'Aurora kinase A . Cette enzyme joue un rôle crucial dans la division cellulaire, et son inhibition peut conduire à l'arrêt de la prolifération des cellules cancéreuses. La recherche indique que des dérivés de ce composé peuvent induire l'apoptose dans les cellules cancéreuses, soulignant son potentiel en tant qu'agent chimiothérapeutique.

Traitement des maladies neurodégénératives

Des composés liés à la this compound ont été étudiés pour leurs propriétés neuroprotectrices . Ils présentent un potentiel dans le traitement des maladies neurodégénératives comme la maladie de Parkinson en prévenant la mort neuronale et en améliorant la fonction motrice.

Activité antimicrobienne

Le noyau pyrimidinique de la this compound est connu pour présenter des propriétés antimicrobiennes . Il peut être utilisé pour développer de nouveaux antibiotiques qui ciblent les souches résistantes de bactéries, ce qui répond à la préoccupation croissante de la résistance aux antibiotiques.

Applications anti-inflammatoires

En raison de son pharmacophore structurel, la this compound peut servir de composé principal dans le développement de médicaments anti-inflammatoires . Ceux-ci pourraient être utilisés pour traiter les maladies inflammatoires chroniques telles que l'arthrite et l'asthme.

Effets antidiabétiques

La recherche a suggéré que les dérivés de la pyrimidine peuvent avoir des effets antidiabétiques en modulant la libération d'insuline ou en améliorant la sensibilité à l'insuline . La this compound pourrait être un point de départ pour la synthèse de nouveaux médicaments antidiabétiques.

Développement de médicaments cardiovasculaires

La capacité du composé à agir comme un bloqueur des canaux calciques en fait un candidat pour le développement de médicaments cardiovasculaires . Ces médicaments peuvent aider à gérer des affections comme l'hypertension artérielle et les arythmies cardiaques en régulant la fréquence cardiaque et la pression artérielle.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit ser/thr kinases such as clk1 and dyrk1a . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

Inhibition of clk1 and dyrk1a kinases can impact multiple cellular pathways, including signal transduction, cell cycle regulation, and neuronal development .

Result of Action

Inhibition of clk1 and dyrk1a kinases can lead to changes in cellular signaling, potentially affecting cell proliferation and survival .

Analyse Biochimique

Biochemical Properties

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation . The compound binds to the active site of DPP-4, inhibiting its activity and thereby influencing glucose homeostasis and immune responses. Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may interact with other proteins involved in signal transduction pathways, further affecting cellular functions.

Cellular Effects

The effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can modulate the activity of incretin hormones, which play a crucial role in insulin secretion and glucose regulation . This modulation can lead to changes in gene expression related to glucose metabolism and insulin signaling, ultimately affecting cellular energy balance and metabolic processes.

Molecular Mechanism

At the molecular level, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to increased levels of active incretins, which enhance insulin secretion and improve glucose tolerance. Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may interact with other enzymes and proteins involved in metabolic pathways, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine remains stable under specific conditions, allowing for sustained inhibition of DPP-4 and prolonged effects on glucose metabolism . Degradation of the compound over time can lead to a decrease in its efficacy and changes in cellular responses.

Dosage Effects in Animal Models

The effects of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glucose regulation and insulin sensitivity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound affects the metabolism of incretin hormones, leading to changes in glucose homeostasis and insulin signaling . Additionally, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular energy production and metabolic flux.

Transport and Distribution

The transport and distribution of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine may accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXYADHBWOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)

![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)

![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)